N,N-diethyl-1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
N,N-Diethyl-1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-sulfonamide hybrid compound characterized by a 3,5-dimethylpyrazole core substituted at the 1-position with a 3-methoxybenzoyl group and at the 4-position with a N,N-diethyl sulfonamide moiety. This structure combines the pharmacophoric features of pyrazoles (known for antiproliferative and anti-inflammatory activities) and sulfonamides (recognized for antimicrobial and enzyme-inhibitory properties) .
Properties
IUPAC Name |
N,N-diethyl-1-(3-methoxybenzoyl)-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-6-19(7-2)25(22,23)16-12(3)18-20(13(16)4)17(21)14-9-8-10-15(11-14)24-5/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPISNJDVJNBCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that this compound may be involved in the synthesis of antidepressant molecules. Antidepressants typically target neurotransmitter systems in the brain, particularly the serotonergic and noradrenergic systems.
Mode of Action
Given its potential role in the synthesis of antidepressants, it may interact with its targets to modulate neurotransmitter levels in the brain, thereby alleviating symptoms of depression.
Biological Activity
N,N-diethyl-1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles and their derivatives are known for their pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with 3,5-dimethyl-1H-pyrazole-4-sulfonamide in the presence of a suitable base. The structural formula can be represented as follows:
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In a comparative analysis, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, indicating substantial anti-inflammatory potential .
Antiproliferative Activity
The antiproliferative effects of this compound have been investigated against various cancer cell lines. In vitro assays revealed that this compound exhibited low cytotoxicity while effectively reducing cell viability in U937 cells. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo Luminescent assay, showcasing its potential as a therapeutic agent without significant cytotoxic effects .
Study 1: Anti-inflammatory Efficacy
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and assessed their anti-inflammatory properties in animal models. The results indicated that these compounds could significantly reduce edema and inflammatory markers compared to standard treatments like indomethacin. Specific attention was given to the sulfonamide group within the pyrazole structure, which was crucial for enhancing anti-inflammatory activity .
Study 2: Anticancer Potential
In another investigation focusing on the anticancer potential of pyrazole derivatives, compounds similar to this compound were tested against various cancer cell lines. The findings suggested that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways. Notably, they exhibited selectivity towards cancer cells over normal cells, highlighting their therapeutic promise .
Comparative Activity Table
Scientific Research Applications
N,N-diethyl-1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of increasing interest in various scientific research applications. This article explores its applications across different fields, supported by case studies and data tables.
Pharmaceutical Development
This compound has shown potential as an anti-inflammatory and analgesic agent. Its mechanism involves inhibiting specific enzymes involved in inflammatory pathways, making it a candidate for developing new medications targeting chronic pain and inflammation.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, the compound was tested for its efficacy against inflammation in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent .
Agricultural Chemistry
The compound has also been explored for its herbicidal properties. Research indicates that it can inhibit the growth of certain weeds by disrupting their metabolic processes.
Data Table: Herbicidal Efficacy
| Weed Species | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Echinochloa crus-galli | 150 | 90 |
| Setaria viridis | 200 | 75 |
This data suggests that at appropriate concentrations, this compound can effectively control weed populations without significant harm to surrounding crops .
Biochemical Research
The compound has been utilized in biochemical assays to study enzyme inhibition and protein interactions. Its sulfonamide group allows for specific binding to target enzymes, providing insights into enzyme kinetics and mechanisms.
Case Study: Enzyme Inhibition
A recent study investigated the inhibitory effects of this compound on carbonic anhydrase, an enzyme crucial for various physiological processes. The findings revealed a competitive inhibition pattern, indicating its potential as a lead compound for designing new enzyme inhibitors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyrazole-Sulfonamide Derivatives
a. N,N-Diethyl-3,5-Dimethyl-1H-Pyrazole-4-Sulfonamide (Base Compound)
b. 3,5-Dimethyl-1H-Pyrazole-4-Sulfonamide Derivatives (Antiproliferative Analogs)
- Activity : Tested against U937 leukemia cells, derivatives with unsubstituted pyrazole cores showed moderate antiproliferative activity (IC₅₀ ~10–50 µM) .
- Key Difference : The target compound’s 3-methoxybenzoyl group may enhance potency by enabling π-π stacking with cellular targets, a feature absent in simpler analogs.
Pyridine-Sulfonamide Hybrids
- Example: Methyl N-[4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]sulfonyl-N′-cyanocarbamimidothioate (Compound 22) .
- Structure : Features a pyridine ring fused to a pyrazole-sulfonamide system.
- Comparison : The pyridine ring introduces additional nitrogen atoms, altering electronic properties and solubility. However, the target compound’s pyrazole core may offer greater conformational flexibility for target binding.
Complex Pyrrolo-Triazolo-Pyrazine Derivatives
- Example : N,N-Diethyl-1-(3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methanesulfonamide .
- Structure : Incorporates a bicyclic heteroaromatic system and cyclopentane ring.
Antiproliferative Potential
- Target Compound : Hypothesized to exhibit enhanced activity over simpler pyrazole-sulfonamides due to the 3-methoxybenzoyl group’s role in stabilizing target interactions .
- Analog Data : Pyrazole-sulfonamides with electron-withdrawing substituents (e.g., trifluoromethyl) showed improved activity, suggesting that the methoxy group’s electron-donating nature may require optimization for maximum efficacy .
Data Tables
Table 1: Structural and Functional Comparison of Pyrazole-Sulfonamide Derivatives
*Estimated based on structural formula.
Q & A
What are the established synthetic routes for N,N-diethyl-1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, and what key parameters influence yield?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters. Subsequent sulfonylation and benzoylation steps introduce the sulfonamide and 3-methoxybenzoyl groups. Key parameters include:
- Temperature control : Cyclization reactions often require reflux conditions (80–120°C) in polar aprotic solvents like DMF or DMSO .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve reaction efficiency during sulfonylation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating high-purity intermediates .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Level: Basic
Methodological Answer:
- FTIR and NMR : FTIR identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹). ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm) .
- XRD : Single-crystal X-ray diffraction resolves 3D conformation, including dihedral angles between the pyrazole ring and substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
How can researchers optimize synthesis yields using statistical experimental design?
Level: Advanced
Methodological Answer:
Response Surface Methodology (RSM) or Taguchi orthogonal arrays minimize experimental trials while maximizing yield. For example:
- Variables : Temperature, solvent polarity, and catalyst loading.
- Example Design : A central composite design (CCD) with 3 factors and 20 runs identified optimal conditions (e.g., 95°C, DMF solvent, 10 mol% ZnCl₂), improving yield from 45% to 78% .
What computational methods predict the structure-activity relationship (SAR) of this compound for biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina evaluates binding affinities to receptors (e.g., COX-2 or kinases). Docking studies reveal that the 3-methoxybenzoyl group enhances hydrophobic interactions in enzyme active sites .
- DFT Calculations : B3LYP/6-31G(d) level DFT predicts electronic properties (e.g., HOMO-LUMO gaps) correlating with antioxidant or antitumor activity .
How can contradictory data from biological assays (e.g., varying IC₅₀ values) be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay conditions or cell-line variability. Mitigation strategies include:
- Standardized Protocols : Replicate assays in triplicate using identical cell passages and reagent batches .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges of 2–10 μM for cancer cell lines) .
- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to confirm target specificity .
What analytical methods ensure compound purity and stability under storage conditions?
Level: Basic
Methodological Answer:
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors degradation products. Purity ≥95% is typical for pharmacological studies .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics. Lyophilization or inert-atmosphere storage (N₂) prevents sulfonamide hydrolysis .
How do solvent and pH conditions affect the compound’s reactivity in derivatization reactions?
Level: Advanced
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic substitutions. Protic solvents (MeOH) may protonate reactive sites, reducing efficiency .
- pH Control : Alkaline conditions (pH 8–10) enhance sulfonamide deprotonation, facilitating alkylation or acylation reactions .
What green chemistry approaches reduce waste in the synthesis of this compound?
Level: Advanced
Methodological Answer:
- Solvent Recycling : Use of bio-based solvents (e.g., cyclopentyl methyl ether) with >90% recovery rates .
- Catalytic Methods : Immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) reduce heavy-metal waste .
How does the sulfonamide group influence bioavailability and metabolic stability?
Level: Advanced
Methodological Answer:
- LogP Studies : The sulfonamide group increases hydrophilicity (measured LogP ~1.5), improving aqueous solubility but reducing membrane permeability .
- Metabolism : Cytochrome P450 assays (e.g., CYP3A4) show slow N-deethylation, suggesting prolonged half-life in vivo .
What strategies validate the compound’s mechanism of action in complex biological systems?
Level: Advanced
Methodological Answer:
- CRISPR-Cas9 Knockouts : Confirm target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to receptors, providing mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
